7-(4-methoxybenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(4-METHOXYPHENYL)METHYL]-8-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes multiple methoxyphenyl groups and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-METHOXYPHENYL)METHYL]-8-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 4-methoxybenzyl chloride under basic conditions, followed by amination with 4-methoxybenzylamine. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-[(4-METHOXYPHENYL)METHYL]-8-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler structure.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the methoxy groups yields phenolic derivatives, while reduction can lead to demethylated products.
Scientific Research Applications
7-[(4-METHOXYPHENYL)METHYL]-8-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(4-METHOXYPHENYL)METHYL]-8-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine compound found in chocolate with mild stimulant properties.
Theophylline: Used in medicine for its bronchodilator effects.
Uniqueness
7-[(4-METHOXYPHENYL)METHYL]-8-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern and the presence of multiple methoxyphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H25N5O4 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
7-[(4-methoxyphenyl)methyl]-8-[(4-methoxyphenyl)methylamino]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C23H25N5O4/c1-26-20-19(21(29)27(2)23(26)30)28(14-16-7-11-18(32-4)12-8-16)22(25-20)24-13-15-5-9-17(31-3)10-6-15/h5-12H,13-14H2,1-4H3,(H,24,25) |
InChI Key |
MHLWZMCESUTCIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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